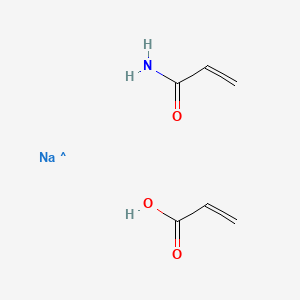
POLY(METHYL-3,3,3-TRIFLUOROPROPYLSILOXANE)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(methyl-3,3,3-trifluoropropylsiloxane): is a fluorosilicone polymer known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. This compound is widely used in various industrial applications due to its excellent performance in extreme conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Poly(methyl-3,3,3-trifluoropropylsiloxane) is typically synthesized through the anionic ring-opening polymerization of 1,3,5-tris(trifluoropropylmethyl)cyclotrisiloxane. The polymerization process involves the use of dilithium diphenylsilanediolate as an initiator and promoters such as N,N-dimethylformamide, bis(2-methoxyethyl)ether, and 1,2-dimethoxyethane .
Industrial Production Methods: The industrial production of poly(methyl-3,3,3-trifluoropropylsiloxane) involves large-scale polymerization processes under controlled conditions to ensure consistent quality and performance. The polymer is often produced in bulk and then processed into various forms, such as liquids, gels, or elastomers, depending on the intended application .
Analyse Des Réactions Chimiques
Types of Reactions: Poly(methyl-3,3,3-trifluoropropylsiloxane) primarily undergoes substitution reactions due to the presence of the trifluoropropyl group. These reactions can be catalyzed by various reagents and conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds and halogenating agents. .
Oxidation and Reduction Reactions: These reactions are less common but can be performed using standard oxidizing and reducing agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives of poly(methyl-3,3,3-trifluoropropylsiloxane) with enhanced properties .
Applications De Recherche Scientifique
Poly(methyl-3,3,3-trifluoropropylsiloxane) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of poly(methyl-3,3,3-trifluoropropylsiloxane) is primarily based on its unique molecular structure, which imparts high thermal stability, chemical resistance, and low surface energy. These properties enable the polymer to function effectively as a lubricant, release agent, and defoaming agent in various applications .
Comparaison Avec Des Composés Similaires
Poly(methyl-3,3,3-trifluoropropylsiloxane) can be compared with other similar compounds, such as:
Poly(dimethylsiloxane): Known for its flexibility and low glass transition temperature but lacks the chemical resistance of poly(methyl-3,3,3-trifluoropropylsiloxane).
Poly(phenylmethylsiloxane): Offers higher thermal stability but is less resistant to chemical degradation compared to poly(methyl-3,3,3-trifluoropropylsiloxane).
Poly(trifluoropropylmethylsiloxane): Similar in structure but with different substituents, leading to variations in properties such as surface energy and chemical resistance.
Poly(methyl-3,3,3-trifluoropropylsiloxane) stands out due to its unique combination of high thermal stability, chemical resistance, and low surface energy, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
115361-68-7 |
|---|---|
Formule moléculaire |
C11H21NO3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1H-Benzo[d]imidazol-2-yl)-3-(methylamino)acrylonitrile](/img/structure/B1166382.png)

